molecular formula C21H24N2O4S B1229508 1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide

1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide

Cat. No. B1229508
M. Wt: 400.5 g/mol
InChI Key: USKCGFQIFFACFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide is a member of indoles.

Scientific Research Applications

Synthesis and Biological Activity

1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide and its derivatives are explored mainly for their potential biological activities, which include anti-inflammatory, antitumor, and antimicrobial properties. These compounds have been characterized for their ability to inhibit cyclooxygenase isoenzymes, showing significant activity and selectivity in inhibiting COX-2 over COX-1. The most potent inhibitor of this class was found to have greater anti-inflammatory activity than ibuprofen in in vivo tests on rats, and other compounds in this class also demonstrated strong activity against carrageenan-induced inflammation (Harrak et al., 2010).

Antimicrobial Properties

Sulfonamides, a class to which this compound belongs, are recognized for their broad antimicrobial activities. These compounds are effective against both gram-positive and gram-negative bacteria and are used in treating various infectious diseases such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides synthesized were found to possess good antimicrobial activities, indicating the potential of this class of compounds in addressing bacterial infections (Ahmad & Farrukh, 2012).

Synthesis and Chemical Reactions

The compound and its related derivatives have been a subject of interest in the field of synthetic chemistry. Research has been conducted on the cyclization of these compounds with phenylselanyl halides, showing different outcomes based on the reagents used, indicating a rich chemistry amenable to the synthesis of a variety of derivatives with potential biological activities (Cooper et al., 2000).

properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-hydroxyethyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C21H24N2O4S/c24-13-12-22(15-16-4-2-1-3-5-16)28(26,27)19-8-9-20-18(14-19)10-11-23(20)21(25)17-6-7-17/h1-5,8-9,14,17,24H,6-7,10-13,15H2

InChI Key

USKCGFQIFFACFN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(CCO)CC4=CC=CC=C4

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(CCO)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide
Reactant of Route 4
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide
Reactant of Route 6
1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.